molecular formula C14H14N4OS B2425389 2-(2-aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide CAS No. 3542-39-0

2-(2-aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide

Cat. No.: B2425389
CAS No.: 3542-39-0
M. Wt: 286.35
InChI Key: LHUYVRMEZZYCCT-UHFFFAOYSA-N
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Description

2-(2-Aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide, often abbreviated as ABPH, is a hydrazinecarbothioamide compound that is used in a variety of scientific research applications. This compound is a derivative of hydrazine, which is a type of organic compound that is commonly used in chemical synthesis. ABPH has been used in a variety of scientific research applications, such as drug discovery and development, chemical synthesis, and biochemistry. The purpose of

Scientific Research Applications

Levodopa and Decarboxylase Inhibitors in Parkinson's Disease Treatment

Compounds like benserazide and carbidopa serve as inhibitors of aromatic L-amino acid decarboxylase, used alongside Levodopa for treating Parkinson’s disease. These combinations enhance Levodopa's availability for the central nervous system, offering symptomatic relief from Parkinsonism. The advantage of such combinations includes reduced Levodopa dosage requirements and diminished gastrointestinal side effects, without directly affecting the disease's progression (Pinder et al., 2012).

Smiles Rearrangement in Synthesis of Azaphenothiazines

Smiles rearrangement, a chemical reaction process, is critical in synthesizing azaphenothiazines, a class of compounds noted for their bioactivity. This review highlights over 40 types of phenyl azinyl and diazinyl sulfides involved in synthesizing azaphenothiazines, demonstrating the structural diversity attainable through rearrangement and cyclization reactions. Such compounds have medicinal chemistry applications, though the review specifically focuses on the synthetic methods rather than direct applications (Pluta, Morak-Młodawska, & Jeleń, 2020).

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials

Research on quinazoline and pyrimidine derivatives reveals their significance beyond pharmacology, highlighting their use in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, exhibit luminescent properties valuable for developing organic light-emitting diodes and photoelectric conversion elements. This application showcases the broader potential of such nitrogen-containing heterocycles in materials science and engineering (Lipunova et al., 2018).

Synthetic Approaches to Guanidinobenzazoles

Guanidine-containing benzazole derivatives, such as 2-guanidinobenzazoles (2GBZs), are explored for their therapeutic potential, showing a range of pharmacological activities including cytotoxic effects and cell proliferation inhibition. The review emphasizes synthetic strategies for these compounds, highlighting the versatility of the benzazole scaffold in medicinal chemistry and its role in developing new pharmacophores (Rosales-Hernández et al., 2022).

Clozapine in Schizophrenia Treatment

Clozapine, a dibenzodiazepine derivative, represents a class of 'atypical' antipsychotics characterized by minimal extrapyramidal side effects. Effective against both positive and negative symptoms of schizophrenia, clozapine's use is limited by its potential to induce agranulocytosis. Nonetheless, it remains a crucial option for treatment-resistant schizophrenia, underscoring the importance of therapeutic monitoring and tailored treatment strategies (Fitton & Heel, 1990).

Mechanism of Action

Target of Action

The primary target of 2-amino-N-[(phenylcarbamothioyl)amino]benzamide, also known as 1-[(2-aminobenzoyl)amino]-3-phenylthiourea or 2-(2-aminobenzoyl)-N-phenyl-1-hydrazinecarbothioamide, is VEGFR-2 . VEGFR-2 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the process of new blood vessel formation. Inhibition of VEGFR-2 can help control the growth and spread of cancer cells.

Mode of Action

The compound interacts with its target, VEGFR-2, by binding to it and inhibiting its activity . This inhibition prevents the activation of the VEGF pathway, thereby reducing angiogenesis and potentially slowing the growth and spread of cancer cells.

Biochemical Pathways

The compound affects the VEGF pathway, which is involved in angiogenesis . By inhibiting VEGFR-2, the compound disrupts this pathway, leading to a decrease in the formation of new blood vessels. This can limit the supply of oxygen and nutrients to cancer cells, hindering their growth and proliferation.

Result of Action

The inhibition of VEGFR-2 by the compound leads to a reduction in angiogenesis . This can result in a decrease in the growth and spread of cancer cells, as they are deprived of the necessary oxygen and nutrients supplied by the blood vessels. In terms of biological evaluation, the compound has been evaluated as a novel VEGFR-2 inhibitor for treating breast cancer .

Properties

IUPAC Name

1-[(2-aminobenzoyl)amino]-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c15-12-9-5-4-8-11(12)13(19)17-18-14(20)16-10-6-2-1-3-7-10/h1-9H,15H2,(H,17,19)(H2,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHUYVRMEZZYCCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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